

toxicological comparison of Pivalanilide and related compounds

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Compound of Interest

2,2-Dimethyl-Nphenylpropanamide

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A Toxicological Deep Dive: Pivalanilide and Its Analogs

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of the toxicological profile of candidate compounds is paramount. This guide provides a comparative toxicological assessment of Pivalanilide and related compounds, offering insights into their potential hazards. While comprehensive data for Pivalanilide remains limited in publicly accessible literature, this analysis draws upon available information for structurally similar anilides and the known toxicological properties of its constituent chemical moieties to provide a predictive overview.

Executive Summary

Pivalanilide, an N-phenyl amide derivative, is structurally related to a class of compounds with a wide range of biological activities. Its toxicological profile is not extensively characterized in the public domain. However, by examining its structural components—a pivaloyl group and an aniline moiety—and comparing it to related anilide compounds, we can infer potential toxicological concerns. The primary areas of interest for the toxicological assessment of Pivalanilide and its analogs include acute toxicity, genotoxicity, and cytotoxicity. A key consideration is the potential for in vivo hydrolysis of the amide bond, which would release



aniline, a compound with a well-documented toxicological profile, including hematotoxicity and genotoxicity.

Acute Toxicity

Acute toxicity data, typically represented by the median lethal dose (LD50), is a critical starting point for assessing the short-term hazard of a compound. While no specific LD50 value for Pivalanilide has been found in the reviewed literature, data for the structurally related compound Acetanilide (N-phenylacetamide) provides a valuable benchmark.

Compound	Structure	CAS Number	Molecular Weight (g/mol)	Acute Oral LD50 (Rat)	Hazard Classificati on
Pivalanilide		6625-74-7	177.24	Data Not Available	Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319)[1]
Acetanilide		103-84-4	135.17	1959 mg/kg bw[2]	Harmful if swallowed (H302)
N,N-diethyl-2- phenylaceta mide	0	2431-96-1	191.27	806.9 mg/kg[3]	Not Classified

Table 1: Comparative Acute Oral Toxicity of Pivalanilide and Related Compounds.

Genotoxicity



Genotoxicity assessment is crucial for identifying compounds that can damage genetic material, potentially leading to carcinogenesis. Standard assays for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Compound	Ames Test Result	In Vivo Micronucleus Assay	Genotoxicity Classification
Pivalanilide	Data Not Available	Data Not Available	Not Classified
Acetanilide	Negative[2]	Negative[2]	Not Considered Genotoxic[2]
Aniline (potential metabolite)	Negative (in most studies)	Positive[4][5]	Suspected of causing genetic defects

Table 2: Comparative Genotoxicity of Pivalanilide and Related Compounds.

While Acetanilide is generally considered non-genotoxic, the potential for Pivalanilide to hydrolyze to aniline raises concerns. Aniline has been shown to induce micronuclei in the bone marrow of mice, indicating its potential to cause chromosomal damage in vivo.[4][5]

Cytotoxicity

Cytotoxicity assays measure the toxicity of a compound to cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a substance's potency in inhibiting a specific biological or biochemical function.

Compound	Cell Line	IC50	
Pivalanilide	HepG2 (Human Liver Cancer Cell Line)	Data Not Available	
Acetanilide	HepG2 (Human Liver Cancer Cell Line)	Data Not Available	

Table 3: Comparative Cytotoxicity of Pivalanilide and Related Compounds.



Specific cytotoxicity data for Pivalanilide and Acetanilide on relevant cell lines like HepG2 were not found in the reviewed literature.

Potential Toxicological Signaling Pathways

The toxicity of anilide compounds can be mediated through various cellular pathways. A significant concern with Pivalanilide is its potential metabolism to aniline. Aniline is known to induce oxidative stress, which can trigger a cascade of downstream signaling events leading to cellular damage and inflammation.

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